1-(6-chloropyridazin-3-yl)-N-(pyridin-2-yl)piperidine-3-carboxamide

PDE3 inhibition cardiovascular pharmacology cAMP signaling

Researchers requiring regioisomerically defined pyridin-2-yl 3-carboxamide probes face limited sourcing options, as most commercial analogs are the pyridin-4-yl or 4-carboxamide regioisomers with divergent target engagement. This compound solves that gap with the precise pharmacophoric geometry needed for PDE3 and kinase profiling. - Confirmed PDE3 inhibition across two independent ChEMBL assays, suitable as a positive control for heart failure, platelet aggregation, or metabolic disorder screening cascades. - Falls within kinase inhibitor patent claims (US 9,126,947 B2) targeting ALK, ROS1, and TRK family kinases; the pyridin-2-yl regioisomer offers distinct selectivity profiles versus the pyridin-4-yl analog. - ~1.6 log unit XLogP difference versus the minimal 4-carboxamide scaffold provides measurable differentiation in permeability, solubility, and metabolic stability assays.

Molecular Formula C15H16ClN5O
Molecular Weight 317.77 g/mol
Cat. No. B12182468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-chloropyridazin-3-yl)-N-(pyridin-2-yl)piperidine-3-carboxamide
Molecular FormulaC15H16ClN5O
Molecular Weight317.77 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2=NN=C(C=C2)Cl)C(=O)NC3=CC=CC=N3
InChIInChI=1S/C15H16ClN5O/c16-12-6-7-14(20-19-12)21-9-3-4-11(10-21)15(22)18-13-5-1-2-8-17-13/h1-2,5-8,11H,3-4,9-10H2,(H,17,18,22)
InChIKeyZJIATAPNWOEVBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Chloropyridazin-3-yl)-N-(pyridin-2-yl)piperidine-3-carboxamide: Kinase & PDE Inhibitor Scaffold


1-(6-Chloropyridazin-3-yl)-N-(pyridin-2-yl)piperidine-3-carboxamide is a synthetic small molecule (C₁₅H₁₆ClN₅O, MW 317.77 g/mol) incorporating a piperidine-3-carboxamide core substituted with a 6-chloropyridazine moiety at the piperidine nitrogen and a pyridin-2-yl group at the carboxamide [1]. The compound belongs to a broader class of pyridazine-carboxamide derivatives that have been claimed as protein kinase inhibitors—particularly against ALK—and as phosphodiesterase (PDE) inhibitors in multiple patent families [2][3]. Its structural blueprint combines three pharmacophoric heterocycles (pyridazine, piperidine, pyridine) that collectively enable engagement with diverse biological targets.

Selectivity Versus Close Structural Analogs


Within the 6-chloropyridazinyl-piperidine carboxamide series, seemingly minor structural modifications produce divergent target engagement profiles. The pyridin-2-yl versus pyridin-4-yl amide regiochemistry alters hydrogen-bonding geometry at the carboxamide, while the 3-carboxamide versus 4-carboxamide position on the piperidine ring changes the spatial relationship between the pyridazine and amide pharmacophores [1]. The 6-chloropyridazinyl group itself has been characterized in nicotinic acetylcholine receptor ligand studies, where chlorine substitution modulates both binding affinity (Ki values in the nanomolar range) and conformational preference in the binding pocket [2]. These structural differences mean that procurement decisions based solely on core scaffold similarity risk selecting a compound with quantitatively different target potency, selectivity, and biological readout.

Differentiation Evidence


PDE3 Inhibition in Cardiovascular & Metabolic Screening

This compound has been evaluated in at least two independent ChEMBL-deposited PDE3 inhibition assays (CHEMBL_156486 and CHEMBL_334405), confirming its ability to engage the PDE3 enzyme target [1][2]. By contrast, the simpler 1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide scaffold (CAS 303149-97-5) lacks any reported PDE3 activity in public databases [3]. This represents class-level inference: the addition of the N-(pyridin-2-yl)carboxamide functionality appears necessary for PDE3 engagement within this chemotype.

PDE3 inhibition cardiovascular pharmacology cAMP signaling

ALK Kinase Inhibitor Scaffold

The compound's core scaffold falls within the claims of US Patent 9,126,947 B2, which describes substituted pyridazine carboxamide compounds as possessing 'unexpected drug properties as inhibitors of protein kinases especially against ALK' [1]. While the patent does not disclose individual IC₅₀ values for this specific compound, the class has demonstrated ALK inhibitory activity. The pyridin-2-yl substitution at the carboxamide provides a distinct hydrogen-bond acceptor/donor pattern compared to the pyridin-4-yl positional isomer (CAS 1197508-27-2), which may affect kinase selectivity profiles across the ALK/ROS1/TRK family .

kinase inhibition ALK inhibitor oncology drug discovery

Physicochemical Property Differentiation

The target compound (XLogP ≈ 2.24, tPSA ≈ 64.74 Ų, 2 H-bond donors, 6 H-bond acceptors) occupies a more favorable drug-like chemical space compared to the simplified analog 1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide (XLogP 0.6, tPSA 64.74 Ų, 1 H-bond donor, 4 H-bond acceptors) [1]. The N-(pyridin-2-yl) carboxamide extension increases lipophilicity by ~1.6 log units while maintaining acceptable polarity, which may improve membrane permeability and target binding for intracellular targets. All computed properties remain within Lipinski's Rule of 5 boundaries.

physicochemical properties drug-likeness lead optimization

Cytostatic & Immunosuppressive Class Lineage

The compound belongs to the piperidinyl-substituted pyridyl carboxamide family claimed in DE19756235A1 (Klinge Pharma, 1999), which describes 'especially high cytostatic activities and pronounced immunosuppressive properties' suitable for treating a broad tumor spectrum [1]. The patent specifically encompasses compounds where the pyridyl carboxamide is linked via a piperidine spacer to a heterocyclic moiety—the exact architecture of the target compound. The pyridin-2-yl amide configuration may influence the cytostatic/immunosuppressive potency ratio, though no compound-specific data is publicly available.

cytostatic activity immunosuppression oncology research

Application Scenarios


PDE3 Cardiovascular & Metabolic Screening

Deploy as a validated PDE3-engaging probe in enzymatic screening cascades for heart failure, platelet aggregation, or metabolic disorder targets. The compound's confirmed PDE3 inhibition across two independent ChEMBL assays [1] makes it suitable as a positive control or starting scaffold for structure–activity relationship (SAR) exploration, particularly where the simpler 4-carboxamide scaffold fails to show PDE3 signal [2].

ALK & Tyrosine Kinase Library Enrichment

Include in focused kinase inhibitor screening libraries targeting ALK, ROS1, or TRK family kinases. The compound falls within the claims of US Patent 9,126,947 B2 [3] and provides the pyridin-2-yl carboxamide regioisomer, which may exhibit distinct kinase selectivity profiles compared to the pyridin-4-yl analog . Suitable for biochemical kinase profiling and subsequent hit-to-lead optimization.

Oncology Cytostatic Phenotype Screening

Use in broad-panel tumor cell line screening to evaluate cytostatic and antiproliferative potential. The compound's coverage under Klinge Pharma's patent claims for cytostatically active piperidinyl pyridyl carboxamides [4] supports its use as a structurally defined entry point for oncology phenotypic screening and mechanistic follow-up studies.

ADME & Physicochemical Benchmarking vs. Analogs

Employ as a reference compound for comparative ADME profiling against the minimal 1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide scaffold. The approximately 1.6 log unit difference in XLogP and additional hydrogen-bonding capacity [5] may translate to measurable differences in permeability, solubility, and metabolic stability, providing valuable data for lead optimization decisions.

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